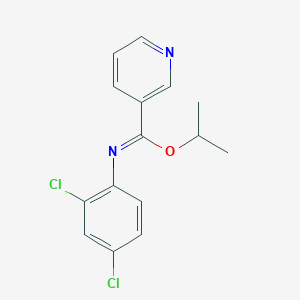
isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate is a chemical compound that belongs to the class of pyridinecarboximidoates It is characterized by the presence of an isopropyl group, a dichlorophenyl group, and a pyridinecarboximidoate moiety
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
A related compound, ipfencarbazone, is known to inhibit the biosynthesis of fatty acids in plants (vlcfa) . This suggests that isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate might interact with its targets in a similar way, leading to changes in the biochemical processes of the organism.
Biochemical Pathways
Considering the potential inhibition of fatty acid biosynthesis mentioned above , it’s plausible that this compound could affect pathways related to lipid metabolism. The downstream effects of such disruption could include altered cell membrane integrity and function, potentially leading to cell death.
Result of Action
Based on the potential inhibition of fatty acid biosynthesis , it’s plausible that the compound could lead to disrupted cell membrane function, potentially resulting in cell death.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate typically involves the reaction of 2,4-dichloroaniline with isopropyl 3-pyridinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparaison Avec Des Composés Similaires
Isopropyl N-(2,4-dichlorophenyl)-3-pyridinecarboximidoate can be compared with other similar compounds, such as:
Isopropyl N-(2,4-dichlorophenyl)carbamate: This compound has a similar structure but lacks the pyridinecarboximidoate moiety.
2,4-Dichlorophenyl isocyanate: This compound contains the dichlorophenyl group but differs in its functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
propan-2-yl N-(2,4-dichlorophenyl)pyridine-3-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c1-10(2)20-15(11-4-3-7-18-9-11)19-14-6-5-12(16)8-13(14)17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAQGOFETORAQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=NC1=C(C=C(C=C1)Cl)Cl)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)
![3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2775708.png)
![2-cyano-N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2775710.png)

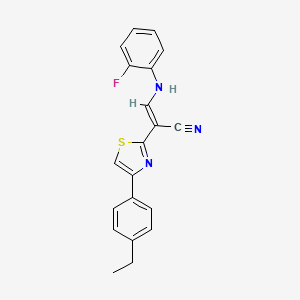
![4-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]pyridine](/img/structure/B2775716.png)

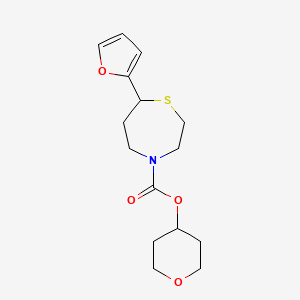
![(E)-N-(3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2775719.png)
![(2E)-3-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B2775720.png)
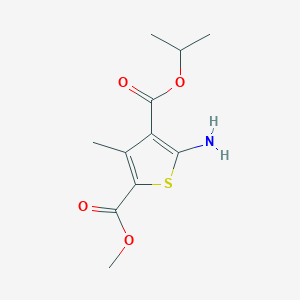
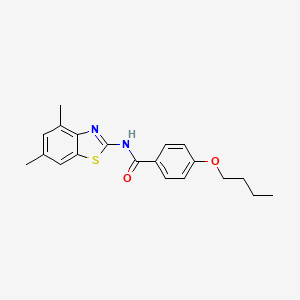
![2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2775729.png)
